N-(3-Ethylphenyl)quinazolin-4-amine
Beschreibung
Overview of Quinazoline (B50416) Derivatives in Drug Discovery
Quinazoline and its derivatives are of paramount importance in pharmaceutical chemistry, showcasing a broad spectrum of medicinal and therapeutic activities. mdpi.comjclmm.com These compounds are not only synthesized in laboratories but are also found in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. mdpi.comnih.gov
The quinazoline core, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, provides a stable and versatile scaffold for chemical modifications. mdpi.comontosight.ai This structural foundation is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity, facilitating the discovery of new medicinally active compounds. nih.govmdpi.com The ability to introduce various substituents at different positions on the quinazoline ring system allows for the fine-tuning of the molecule's pharmacological properties. ontosight.ai
The therapeutic landscape of quinazoline derivatives is remarkably broad, encompassing a multitude of biological effects. mdpi.comjclmm.com Researchers have extensively documented their potential as:
Anticancer agents: Many quinazoline derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines. mdpi.comnih.gov Some act as tyrosine kinase inhibitors, which are crucial enzymes in cell proliferation and survival, making them effective against specific types of cancer. ontosight.aiebi.ac.uk
Anti-inflammatory agents: Certain quinazoline derivatives have demonstrated potent anti-inflammatory properties, with some even surpassing the activity of established drugs like diclofenac. mdpi.comjclmm.com
Antimicrobial agents: The quinazoline scaffold has been a fruitful starting point for the development of new antibacterial and antifungal compounds. mdpi.comnih.gov
Antiviral agents: Researchers have explored the antiviral potential of quinazolines, with some derivatives showing activity against viruses such as influenza and hepatitis C. mdpi.comontosight.ai
Anticonvulsant agents: Novel quinazolinone derivatives have been synthesized and evaluated for their effectiveness in controlling seizures. mdpi.comnih.gov
Other activities: The versatility of the quinazoline nucleus extends to other therapeutic areas, including antimalarial, antitubercular, antioxidant, and antihypertensive activities. mdpi.comjclmm.comnih.gov
Focus on the Quinazolin-4-amine (B77745) Class and its Therapeutic Relevance
Within the vast family of quinazolines, the quinazolin-4-amine subclass stands out for its significant therapeutic applications. ontosight.ai These compounds are characterized by an amino group at the 4-position of the quinazoline ring. This specific structural feature is often crucial for their biological activity, particularly in the realm of oncology. nih.gov For instance, several 4-aminoquinazoline derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govebi.ac.uk The substitution pattern on the amino group and the quinazoline ring itself plays a critical role in determining the compound's potency and selectivity. nih.gov
Contextualizing N-(3-Ethylphenyl)quinazolin-4-amine within Contemporary Quinazoline Research
This compound emerges from the extensive research into the structure-activity relationships of quinazoline derivatives. The presence of the 3-ethylphenyl group attached to the 4-amino position is a specific modification aimed at exploring and optimizing the compound's interaction with its biological targets. Research into similar compounds, such as N-(3-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, has shown promise in developing new analgesic and anti-inflammatory agents. nih.gov The study of this compound and its analogs contributes to a deeper understanding of how subtle changes in the chemical structure can significantly impact biological activity, paving the way for the design of more effective and targeted therapies.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
146885-15-6 |
|---|---|
Molekularformel |
C16H15N3 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-(3-ethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-2-12-6-5-7-13(10-12)19-16-14-8-3-4-9-15(14)17-11-18-16/h3-11H,2H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
NWXFFEPZGZNRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Pharmacological Profiles and Molecular Mechanisms of Action of N 3 Ethylphenyl Quinazolin 4 Amine and Quinazoline Analogs
Kinase Inhibition Activity
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore for inhibiting the kinase activity of the Epidermal Growth Factor Receptor (EGFR). researchgate.net EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a critical role in regulating cell proliferation, differentiation, and survival. nih.gov Its dysregulation through overexpression or mutation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov
Quinazoline (B50416) derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. researchgate.net This prevents the autophosphorylation of tyrosine residues within the receptor's C-terminal tail, a critical step in activating downstream signaling pathways such as the Ras/Raf/MEK/ERK1/2 and PI3K/Akt pathways. nih.gov
Numerous studies have synthesized and evaluated quinazoline analogs for their EGFR inhibitory activity. For instance, a series of 6-benzamide quinazoline derivatives were found to be reversible inhibitors of EGFR. nih.gov Research has also shown that certain quinazolin-4(3H)-ones are potent against EGFR kinase enzymes. nih.gov Specifically, compounds with a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety attached to the quinazoline scaffold demonstrated outstanding EGFR inhibition, with one compound, 6j , showing an IC₅₀ value of 1.8 nM. This was found to be 6-fold more potent than the established inhibitor, lapatinib (B449). researchgate.net Another study on 2-thioquinazolin-4(3H)-ones identified a compound, 4 , with an IC₅₀ value of 0.054 µM against EGFR. nih.gov The design of these inhibitors often involves modifying substituents on the quinazoline core to enhance binding affinity and selectivity. nih.govbrieflands.com
Inhibition of HER2 Kinase
HER2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2, is another key member of the ErbB family. nih.gov Unlike other family members, HER2 does not have a known natural ligand. nih.gov It functions primarily by forming heterodimers with other ligand-bound ErbB receptors, most notably EGFR and HER3, creating a highly potent signaling complex. nih.govnih.gov Overexpression of HER2 is a significant driver in several cancers, particularly breast cancer. nih.govnih.gov
Many quinazoline-based inhibitors have been developed to target HER2, often in a dual-inhibitory fashion with EGFR, due to the high homology in their ATP-binding sites. capes.gov.brchemmethod.com Lapatinib is a well-known dual EGFR/HER2 inhibitor with a quinazoline core. nih.govnih.gov Research into novel analogs continues to yield potent compounds. For example, synthetic modifications to a 6-furanylquinazoline scaffold, particularly with a 4-(3-fluorobenzyloxy)-3-haloanilino substitution, have produced compounds with strong dual ErbB-1/ErbB-2 inhibition. capes.gov.br
In one study, a quinazolin-4(3H)-one derivative, 3i , exhibited an excellent HER2 inhibitory IC₅₀ of 0.079 µM, which was comparable to lapatinib. nih.gov Another investigation focusing on 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives found that compound 12 achieved nearly complete HER2 inhibition at a concentration of 500 nM, a potency comparable to or exceeding that of lapatinib. chemmethod.com Furthermore, the development of isoquinoline-tethered quinazoline derivatives has led to compounds with enhanced selectivity for HER2 over EGFR. nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition presents a therapeutic strategy for treating various cancers. nih.govnih.gov The quinazolin-4(3H)-one scaffold has been identified as a promising basic structure for developing novel CDK2 inhibitors. nih.gov
Researchers have synthesized and evaluated series of 2,3-disubstituted quinazolin-4(3H)-ones for their CDK2 inhibitory activity. In one such study, the ortho-chloro-benzylideneamino derivative 6b emerged as a highly potent compound with an IC₅₀ of 0.67 µM against CDK2, comparable to the known CDK inhibitor Roscovitine (IC₅₀ = 0.64 µM). nih.gov Another study found that the quinazolin-4(3H)-one derivatives 2i and 3i were strong inhibitors of CDK2, with IC₅₀ values of 0.173 µM and 0.177 µM, respectively. nih.gov These findings underscore the potential of the quinazoline framework in designing effective CDK2 inhibitors for cancer therapy. nih.govnih.gov
ErbB Family Tyrosine Kinase Inhibition by Analogs
The ErbB family of receptor tyrosine kinases consists of four members: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). nih.gov This family is integral to cellular signaling that governs growth, survival, and differentiation. nih.gov Ligand binding to EGFR, ErbB3, or ErbB4 induces receptor dimerization (homo- or heterodimers) and subsequent activation of the intracellular kinase domain through trans-autophosphorylation. nih.govnih.gov ErbB2, lacking a direct ligand, is the preferred dimerization partner for other ErbB receptors, and the ErbB2-ErbB3 heterodimer is considered the most robust signaling unit of the family. nih.gov
Given their central role in oncogenesis, the ErbB family, particularly EGFR and HER2, are major targets for cancer drug development. nih.gov Quinazoline-based small molecules are a prominent class of ErbB family inhibitors. nih.govacs.org These compounds are designed to compete with ATP at the kinase domain's catalytic site. researchgate.net The development of irreversible inhibitors, such as certain 4-(phenylamino)quinazoline-6-acrylamides, has proven to be a successful strategy. acs.orgcapes.gov.br These compounds form a covalent bond with a specific cysteine residue (Cys-773 in EGFR) within the ATP-binding site, leading to potent and sustained inhibition of both EGFR and ErbB2 autophosphorylation. capes.gov.br The success of quinazoline derivatives like gefitinib, erlotinib, and lapatinib in treating lung and breast cancers validates the therapeutic potential of targeting the ErbB kinase family. nih.gov
Anticancer Activity and Associated Mechanisms
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, A2780)
The kinase inhibitory activity of quinazoline derivatives often translates into potent cytotoxic effects against various cancer cell lines. The human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines are commonly used to evaluate the in vitro anticancer potential of these compounds. nih.gov
A study evaluating a series of quinazolin-4(3H)-one derivatives demonstrated significant cytotoxicity against both MCF-7 and A2780 cell lines. nih.gov The hydrazide derivatives (3a-j ) generally showed higher potency than the corresponding ester derivatives (2a-j ). For example, against MCF-7 cells, the IC₅₀ values for the hydrazide series ranged from 0.20 to 0.84 µM, which was considerably more potent than the positive control drug lapatinib (IC₅₀ = 5.90 µM). nih.gov Similarly, against A2780 cells, the hydrazide compounds also showed superior inhibitory activity. nih.gov
Other research has also highlighted the efficacy of quinazoline compounds against MCF-7 cells. Two novel quinazoline Schiff bases (1 and 2 ) demonstrated remarkable antiproliferative effects, with IC₅₀ values of 6.246 µM and 5.910 µM, respectively, after 72 hours of treatment. nih.gov The mechanism of cell death was identified as apoptosis, involving the perturbation of the mitochondrial membrane potential and activation of caspases. nih.gov
The data below summarizes the cytotoxic activity of selected quinazoline analogs against MCF-7 and A2780 cancer cell lines.
Table 1: In Vitro Cytotoxicity of Quinazoline Analogs against MCF-7 Cancer Cells Data sourced from multiple studies to illustrate the range of activity.
| Compound | IC₅₀ (µM) vs. MCF-7 | Source |
|---|---|---|
| Quinazolin-4(3H)-one hydrazide 3j | 0.20 ± 0.02 | nih.gov |
| Quinazolin-4(3H)-one ester 2j | 3.79 ± 0.96 | nih.gov |
| Quinazoline Schiff base 1 | 6.246 | nih.gov |
| Quinazoline Schiff base 2 | 5.910 | nih.gov |
Table 2: In Vitro Cytotoxicity of Quinazolin-4(3H)-one Analogs against A2780 Cancer Cells
| Compound Series | IC₅₀ Range (µM) vs. A2780 | Source |
|---|---|---|
| Quinazolin-4(3H)-one esters (2a-j ) | 0.49 to 16.43 | nih.gov |
Based on the available information, it is not possible to generate a detailed article focusing solely on the chemical compound “N-(3-Ethylphenyl)quinazolin-4-amine” according to the specified outline. Extensive searches did not yield specific research data on the modulation of multidrug resistance, inhibition of cell proliferation, anti-inflammatory, analgesic, or antimicrobial activities directly attributable to this particular compound.
The provided search results contain information on the broader class of quinazoline and quinazolinone derivatives, but not specifically on this compound. To adhere to the strict instruction of focusing solely on the requested compound and avoiding information outside this scope, the article cannot be generated. Scientific literature detailing the specific pharmacological profiles requested for this compound appears to be unavailable within the search results.
Antimicrobial Activity
Inhibition of Cytochrome bd Oxidase in Mycobacterium tuberculosis by Related Amines
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutic agents that act on new molecular targets. nih.gov One such target is the electron transport chain, which is crucial for cellular respiration and energy production in Mtb. The Mtb respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex and cytochrome bd oxidase (cyt-bd). nih.gov While the cytochrome bcc-aa3 is the primary oxidase under normal aerobic conditions, cytochrome bd oxidase becomes essential for survival under conditions of hypoxia and nitrosative stress, and when the bcc-aa3 complex is inhibited. nih.govembopress.org This makes cyt-bd a critical target for eradicating persistent and drug-tolerant mycobacteria.
A class of compounds, N-phenethyl-quinazolin-4-yl-amines, has been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. nih.govnih.gov The parent compound of this class, N-phenethylquinazolin-4-amine, demonstrated inhibitory activity with an IC50 value of 11 µM against Mycobacterium bovis BCG and 27 µM against Mycobacterium tuberculosis H37Rv in an ATP depletion assay. nih.govmdpi.com This assay measures the intracellular ATP levels and is used to screen for inhibitors of respiratory chain components. To specifically determine the effect on cyt-bd, the assay is often performed in the presence of Q203 (Telacebec), a selective inhibitor of the cytochrome bcc:aa3 complex. mdpi.com When the bcc:aa3 complex is blocked by Q203, the survival of the mycobacteria becomes dependent on the function of cyt-bd, thus revealing the activity of cyt-bd inhibitors. mdpi.com
Structure-activity relationship (SAR) studies on a series of 22 new N-phenethyl-quinazolin-4-yl-amines have been conducted to optimize their inhibitory activity. nih.govnih.gov These studies led to the identification of compounds with significantly improved potency compared to the initial screening hit and the naturally derived cyt-bd inhibitor, aurachin D. nih.gov For instance, compounds 12a and 19a from this series were found to be more active against three mycobacterial strains: M. bovis BCG, M. tuberculosis H37Rv, and the clinical isolate M. tuberculosis N0145. nih.gov The research into quinazoline-based compounds as inhibitors of cytochrome bd oxidase represents a promising strategy for the development of new anti-tuberculosis drugs. plos.org
Table 1: In vitro activity of selected phenethyl-quinazolin-4-yl-amines and control compounds against Mycobacterium species. mdpi.com
| Compound | M. bovis BCG IC50 (µM) | M. tuberculosis H37Rv IC50 (µM) | M. tuberculosis N0145 IC50 (µM) |
|---|---|---|---|
| N-phenethylquinazolin-4-amine (3) | 11 | 27 | >50 |
| Compound 12a | 1.1 | 2.9 | 3.5 |
| Compound 19a | 1.2 | 3.8 | 3.9 |
| Aurachin D (control) | 4.2 | 12 | 11 |
| ND-11992 (control) | >50 | >50 | >50 |
| Bedaquiline (BDQ) (control) | 0.08 | 0.03 | 0.03 |
H1-Antihistaminic Activity of Novel Quinazolin-5-ones
Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antihistaminic effects. rsc.org Research has focused on the design and synthesis of novel quinazolin-5-one analogs to identify potent H1-antihistamines with reduced sedative side effects, a common drawback of first-generation antihistamines. nih.govnih.gov
One area of investigation involves the synthesis of 1-substituted-4-aryl- nih.govmdpi.comnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones. nih.govresearchgate.net In a study focused on 4-(3-methylphenyl) analogs, a series of compounds were synthesized and evaluated for their in vivo H1-antihistaminic activity in guinea pigs by measuring their ability to protect against histamine-induced bronchospasm. nih.gov All tested compounds showed significant protection. Notably, 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (II ) demonstrated potency comparable to the reference drug chlorpheniramine (B86927) maleate (B1232345), with a protection rate of 70.0% versus 71% for the standard. nih.gov Crucially, this compound exhibited significantly lower sedative effects (7%) compared to chlorpheniramine maleate (25%). nih.gov
Similar findings were reported for a series of 4-butyl-1-substituted-4H- nih.govmdpi.comnih.govtriazolo[4,3-a]quinazolin-5-ones. nih.gov The most active compound in this series was 4-butyl-1-methyl-4H- nih.govmdpi.comnih.govtriazolo[4,3-a]quinazolin-5-one (II ), which provided 71.91% protection against histamine-induced bronchospasm, again comparable to chlorpheniramine maleate (71% protection). nih.gov This compound also displayed minimal sedation (9%) relative to the reference standard (30%). nih.gov
Further modifications, such as the introduction of a 3-chlorophenyl group at the 4-position, have also yielded potent H1-antihistamines. researchgate.net The compound 4-(3-chlorophenyl)-1-methyl- nih.govmdpi.comnih.govtriazolo[4,3-a]quinazolin-5(4H)-one (S5 ) showed a high level of protection (69.65%) against bronchospasm, nearly matching chlorpheniramine maleate (70.09%). researchgate.net Importantly, the sedative effect of compound S5 was negligible at 5.36%, a marked improvement over the 34.92% sedation observed with chlorpheniramine maleate. researchgate.net These findings underscore the potential of triazolo-quinazolin-5-ones as a promising scaffold for developing new H1-antihistamines with improved safety profiles. nih.govnih.govresearchgate.net
Table 2: H1-Antihistaminic Activity and Sedative Effects of Selected Quinazolin-5-one Derivatives. nih.govnih.govresearchgate.net
| Compound | Percent Protection from Bronchospasm (%) | Sedative Effect (%) |
|---|---|---|
| 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (II) | 70.0 | 7 |
| Chlorpheniramine maleate (Reference for above) | 71.0 | 25 |
| 4-butyl-1-methyl-4H- nih.govmdpi.comnih.govtriazolo[4,3-a]quinazolin-5-one (II) | 71.91 | 9 |
| Chlorpheniramine maleate (Reference for above) | 71.0 | 30 |
| 4-(3-chlorophenyl)-1-methyl- nih.govmdpi.comnih.govtriazolo[4,3-a]quinazolin-5(4H)-one (S5) | 69.65 | 5.36 |
| Chlorpheniramine maleate (Reference for above) | 70.09 | 34.92 |
Structure Activity Relationship Sar Studies for N 3 Ethylphenyl Quinazolin 4 Amine Derivatives
Impact of Substituents on Quinazoline (B50416) Ring Positions on Biological Activity
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring. researchgate.net Modifications at positions C-2, C-4, C-6, C-7, and C-8 have been shown to significantly modulate the pharmacological properties of these compounds. nih.gov
For instance, the introduction of substituents at the C-2 and C-3 positions is crucial for antimicrobial activities. nih.gov The presence of a methyl or thiol group at the C-2 position is often considered essential for this activity. nih.gov Furthermore, halogen atoms at the C-6 and C-8 positions can enhance antimicrobial efficacy. nih.gov Specifically, the substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 has been found to significantly improve antibacterial activity. nih.gov
In the context of anti-inflammatory activity, substitutions at C-6 and C-8 have also demonstrated notable effects. For example, a derivative with a chlorine (Cl) atom at C-6 and a methyl (CH₃) group at C-8 exhibited good anti-inflammatory activity, whereas the unsubstituted counterpart showed low activity. encyclopedia.pub Moreover, 2,3,6-trisubstituted quinazolinone derivatives have been synthesized and tested as anti-inflammatory agents, with compounds bearing an o-methoxyphenyl substituent at C-3 and a p-dimethylaminophenyl at C-2 showing higher activity than the standard drug phenylbutazone. mdpi.com
The C-4 position is another critical site for modification. The introduction of amine or substituted amines at this position can improve antimicrobial activities. nih.gov Additionally, increasing the lipophilic character at the C-4 position is considered desirable for developing novel inhibitory affinity. nih.gov In the realm of anticancer activity, a phenyl ring at the C-8 position and a nitro group at the C-6 position have been shown to improve potency. nih.gov
The following table summarizes the impact of various substituents on the biological activities of quinazoline derivatives:
| Position | Substituent | Biological Activity | Reference |
| C-2 | Methyl, Thiol | Antimicrobial | nih.gov |
| C-2 | p-dimethylaminophenyl | Anti-inflammatory | mdpi.com |
| C-3 | o-methoxyphenyl | Anti-inflammatory | mdpi.com |
| C-4 | Amine/Substituted Amines | Antimicrobial | nih.gov |
| C-4 | Lipophilic groups | Inhibitory Affinity | nih.gov |
| C-6 | Halogen (e.g., Iodine) | Antimicrobial | nih.gov |
| C-6 | Chlorine | Anti-inflammatory | encyclopedia.pub |
| C-6 | Nitro group | Anticancer | nih.gov |
| C-7 | Piperazine ring | Inhibition of TNF-alpha production and T cell proliferation | nih.gov |
| C-8 | Halogen (e.g., Iodine) | Antimicrobial | nih.gov |
| C-8 | Methyl group | Anti-inflammatory | encyclopedia.pub |
| C-8 | Phenyl ring | Anticancer | nih.gov |
Influence of N-Phenyl Substituents on Potency and Selectivity
Substituents on the N-phenyl ring of quinazolin-4-amine (B77745) derivatives play a pivotal role in determining their potency and selectivity towards various biological targets. mdpi.com
Effect of Lipophilic and Electron-Withdrawing Groups on Phenyl Ring Substituents
The electronic properties and lipophilicity of substituents on the N-phenyl ring are critical determinants of biological activity. mdpi.com
Lipophilic Groups: An increase in lipophilic character on the phenyl rings of certain quinazoline derivatives has been associated with higher analgesic activity. mdpi.com This suggests that enhanced lipophilicity may facilitate better penetration into the central nervous system or improved binding to the target receptor.
Electron-Withdrawing Groups: The effect of electron-withdrawing groups can be context-dependent. In a study of thieno[2,3-b]pyridines with a phenylacetamide moiety, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, at the 2-position of the phenyl ring significantly decreased the expression of the FOXM1 protein, a target in cancer therapy. mdpi.com In contrast, compounds with trifluoromethyl (-CF₃) and nitro (-NO₂) groups, also electron-withdrawing, did not show this inhibitory activity. mdpi.com This highlights the specific nature of interactions where the geometry and electronic distribution of the substituent are crucial. Molecular docking studies suggested a key role for residues Val296 and Leu289 in the binding of these compounds to the FOXM1 DNA-binding site. mdpi.com
The following table illustrates the effects of different substituent types on the phenyl ring:
| Substituent Type | Example Group | Effect on Biological Activity | Reference |
| Lipophilic | Alkyl groups | Increased analgesic activity | mdpi.com |
| Electron-Withdrawing | Cyano (-CN) | FOXM1 inhibitory activity | mdpi.com |
| Electron-Withdrawing | Nitro (-NO₂), Trifluoromethyl (-CF₃) | Loss of FOXM1 inhibitory activity | mdpi.com |
SAR of Quinazolin-4(3H)-ones and their Derivatives in various Pharmacological Contexts
Quinazolin-4(3H)-ones are a prominent class of quinazoline derivatives with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects. acs.orgrsc.orgnih.gov
In the context of antibacterial agents, SAR studies on 4(3H)-quinazolinones have revealed that these compounds are primarily active against Gram-positive bacteria like Staphylococcus aureus. acs.orgnih.gov Systematic variations of the quinazolinone structure have led to the discovery of potent derivatives with improved efficacy in mouse infection models. acs.orgnih.gov
As anticancer agents, quinazolin-4(3H)-one derivatives have shown significant cytotoxicity against various cancer cell lines. nih.gov For instance, a series of quinazolin-4(3H)-one hydrazides displayed potent cytotoxicity against MCF7 and A2780 cell lines. nih.gov SAR studies indicated that even minor structural modifications could influence their cytotoxic potential. nih.gov
Furthermore, the hybridization of the quinazolinone scaffold with other pharmacologically active moieties has emerged as a promising strategy for developing novel therapeutic agents with enhanced potency. nih.gov
SAR of N-Phenethyl-Quinazolin-4-yl-amines as Cytochrome bd Oxidase Inhibitors
A series of N-phenethyl-quinazolin-4-yl-amines have been investigated as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com This enzyme is a crucial component of the bacterium's respiratory chain, making it an attractive drug target. nih.govmdpi.com
Initial screening identified N-phenethylquinazolin-4-amine as a promising hit. mdpi.com Subsequent SAR studies involving the synthesis and evaluation of 22 new derivatives revealed that modifications to this scaffold could lead to compounds with enhanced activity. nih.govmdpi.com Two compounds, in particular, demonstrated greater activity against three different mycobacterial strains than the natural cytochrome bd inhibitor aurachin D. nih.govmdpi.com These findings underscore the potential of the N-phenethyl-quinazolin-4-yl-amine scaffold for the development of new anti-tuberculosis drugs. nih.govmdpi.com
Correlations between Structural Modifications and Pharmacological Efficacy in Analgesic and Anti-inflammatory Agents
The quinazoline core is a versatile scaffold for the development of analgesic and anti-inflammatory agents. mdpi.comresearchgate.net Numerous studies have explored the SAR of quinazoline derivatives to optimize their efficacy in these therapeutic areas. encyclopedia.pubnih.gov
For analgesic activity, the substitution pattern on the quinazoline ring is critical. For example, a 2-phenyl quinazolinone derivative with a diethyl substitution showed higher analgesic activity compared to those with aromatic or alicyclic amine substitutions. mdpi.com In another study, two series of 2,4,6-trisubstituted-quinazoline derivatives were prepared, and several compounds exhibited more potent analgesic effects than the reference drug Indomethacin. nih.gov
In the realm of anti-inflammatory agents, SAR studies have revealed that substitutions on the phenyl rings can significantly impact activity. mdpi.com For instance, compounds with substitutions on two phenyl rings showed higher activity than their unsubstituted counterparts, possibly due to increased lipophilicity. mdpi.com Furthermore, 6-bromo-substituted quinazolinone derivatives were found to be among the most potent in a series of 3-naphthalene-substituted quinazolinones. mdpi.com The introduction of a halogen, such as chlorine or fluorine, on the phenyl ring of quinazolinone Schiff base derivatives has also been shown to increase their anti-inflammatory and analgesic activities. researchgate.net
The following table provides examples of structural modifications and their impact on analgesic and anti-inflammatory efficacy:
| Compound Class | Structural Modification | Pharmacological Effect | Reference |
| 2-Phenyl quinazolinone | Diethyl substitution | Increased analgesic activity | mdpi.com |
| 2,4,6-Trisubstituted-quinazoline | Various substitutions | Potent analgesic activity | nih.gov |
| Quinazoline derivatives | Substitution on two phenyl rings | Higher anti-inflammatory activity | mdpi.com |
| 3-Naphthalene-substituted quinazolinone | 6-Bromo substitution | Potent anti-inflammatory activity | mdpi.com |
| Quinazolinone Schiff base | Halogen on phenyl ring | Increased anti-inflammatory and analgesic activity | researchgate.net |
Computational Chemistry and Molecular Modeling in Quinazoline Research
Ligand-Protein Interaction Studies
Understanding the precise interactions between a ligand, such as a quinazoline (B50416) derivative, and its protein target is fundamental to explaining its mechanism of action. Techniques like molecular docking and binding mode analysis are pivotal in visualizing and quantifying these interactions.
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to study quinazoline-based kinase inhibitors targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in cancer progression. mdpi.comnih.gov
In typical docking studies involving quinazoline inhibitors, the molecule is placed into the ATP-binding site of the kinase. The analysis of these simulations reveals key interactions that stabilize the ligand-protein complex. For the quinazoline scaffold, a critical hydrogen bond frequently forms between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase. doi.org The aniline (B41778) portion of the molecule, corresponding to the N-(3-ethylphenyl) group in this case, generally extends into a deeper hydrophobic pocket, where substituents can form additional favorable interactions. nih.gov
Table 1: Typical Binding Interactions for Quinazoline Scaffolds in Kinase Active Sites
| Interaction Type | Interacting Ligand Moiety | Key Protein Residue (EGFR Example) | Reference |
|---|---|---|---|
| Hydrogen Bond | Quinazoline N1 Atom | Met793 (Hinge Region) | doi.org |
| Hydrophobic Interaction | Aniline Ring | Leu718, Val726, Ala743, Leu844 | nih.govnih.gov |
Beyond kinases, quinazoline derivatives are being investigated for other targets, such as the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) complex, a key player in the innate immune system. nih.gov Computational studies have been used to predict how 4-aminoquinazoline compounds bind to and activate this complex.
Docking simulations predict that 4-aminoquinazolines fit within the large hydrophobic pocket of the MD-2 protein, the same pocket that the natural ligand, lipopolysaccharide (LPS), binds to. nih.gov The binding is stabilized by surface shape complementarity and favorable intermolecular energies. The quinazoline core and its substituents form multiple attractive interactions with amino acid residues lining this pocket, which is composed of two anti-parallel β-sheets. nih.gov While specific analysis for N-(3-Ethylphenyl)quinazolin-4-amine is not published, studies on close analogs suggest that the molecule would have significant interactions with key residues within the MD-2 binding cavity. nih.gov
Table 2: Key Interacting Residues in the MD-2 Hydrophobic Pocket for Ligand Binding
| Interacting Residues in MD-2 | Reference |
|---|
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline research, QSAR models are developed to predict the inhibitory potency of new derivatives, guiding the synthesis of more effective compounds. nih.govnih.gov
To build a QSAR model, a dataset of quinazoline derivatives with known experimental activities (like IC₅₀ values) is used. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields). nih.govigi-global.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates these descriptors to the activity. nih.govigi-global.com
Studies on quinazoline-based EGFR inhibitors have successfully used QSAR to identify critical features for activity. doi.orgnih.gov For instance, these models often highlight the importance of specific substitutions on the aniline ring for enhancing potency. Although a specific QSAR model developed for this compound has not been reported, general models for this class of compounds provide valuable insights for its potential modification. nih.govnih.gov
Table 3: Examples of Descriptors Used in QSAR Models for Quinazoline Derivatives
| Descriptor Type | Example | Potential Influence on Activity | Reference |
|---|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions and hydrogen bonding capacity | nih.gov |
| Steric | Molecular Volume | Determines fit within the binding pocket | nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Affects cell permeability and hydrophobic interactions | igi-global.com |
In Silico Screening and Virtual Ligand Design for Novel Quinazoline Scaffolds
In silico screening, or virtual screening, is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govderpharmachemica.com This approach has been instrumental in discovering novel quinazoline-based inhibitors. frontiersin.orgresearchgate.net
The process typically begins with a library of thousands or millions of compounds, which is first filtered based on drug-like properties, such as those defined by Lipinski's Rule of Five, to remove molecules with poor pharmacokinetic profiles. nih.govrjsvd.com The remaining compounds are then "docked" into the active site of the target protein. A scoring function ranks the compounds based on their predicted binding affinity. derpharmachemica.com The top-scoring hits are then selected for experimental validation. nih.gov
This methodology allows for the rapid identification of novel chemical scaffolds that can serve as starting points for lead optimization. For this compound, virtual screening could be employed to design new analogs by exploring a wide range of chemical modifications to the quinazoline core or the ethylphenyl group, aiming to enhance binding affinity, improve selectivity against different kinases, or overcome potential drug resistance mechanisms. nih.govfrontiersin.org
Future Research Directions and Therapeutic Potential of N 3 Ethylphenyl Quinazolin 4 Amine Analogs
Exploration of Novel Quinazoline (B50416) Scaffold Modifications for Enhanced Bioactivity
The versatility of the quinazoline ring system allows for extensive structural modifications to enhance biological activity. arabjchem.orgnih.gov Future research will likely focus on several key areas of modification to improve the efficacy and selectivity of N-(3-Ethylphenyl)quinazolin-4-amine analogs.
One promising approach involves the introduction of various substituents on both the quinazoline core and the N-phenyl ring. The addition of a fused benzene (B151609) ring significantly alters the properties of the pyrimidine (B1678525) ring, and the nature and position of substituents on these rings play a crucial role in the bioactivity of quinazoline derivatives. arabjchem.org For instance, the synthesis of quinazolinone-pyrazole carbamide derivatives has yielded compounds with significant antifungal activity. nih.gov
Another area of exploration is the hybridization of the quinazoline scaffold with other pharmacologically active motifs. This strategy aims to create hybrid molecules with synergistic or additive effects. For example, quinazoline-triazole hybrids have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. arabjchem.org
Furthermore, modifications at the 4-position of the quinazoline ring have been shown to be critical for activity. The introduction of various substituted amines or their oxo-isosteres at this position can impart structural similarities to known active compounds, leading to the identification of new candidates with potent antitumor properties. tandfonline.com
The table below summarizes various modifications on the quinazoline scaffold and their observed impact on bioactivity.
| Modification Strategy | Example of Resulting Scaffold | Observed Bioactivity Enhancement |
| Introduction of Pyrazole Carbamide | Quinazolinone-Pyrazole Carbamide | Antifungal activity nih.gov |
| Hybridization with Triazole | Quinazoline-Triazole Hybrid | Acetylcholinesterase inhibition arabjchem.org |
| Substitution at the 4-Position | 4-Substituted Aminoquinazoline | Antitumor activity tandfonline.com |
| Fusion with Morpholin-3-one | Morpholin-3-one Fused Quinazoline | EGFR inhibition nih.gov |
Rational Design of Potent and Selective Therapeutic Agents Targeting Specific Pathways
Rational drug design, often guided by co-crystal structures and computational modeling, is a powerful tool for developing potent and selective inhibitors. nih.govosti.gov For this compound analogs, this approach can be leveraged to design agents that target specific cellular pathways implicated in disease.
A key strategy is the design of multi-targeted kinase inhibitors. tandfonline.com Many cancers, for example, involve the dysregulation of multiple signaling pathways. Compounds that can simultaneously inhibit several key kinases, such as EGFR and HER2, may offer a more effective therapeutic approach and potentially overcome resistance mechanisms. nih.gov The design of such dual inhibitors often involves structural modifications based on the binding modes of known inhibitors.
Computational studies, including molecular docking and simulation, play a vital role in the rational design process. nih.gov These methods help in understanding the binding conformations and structural specificities of synthesized compounds towards their target proteins, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov This allows for the prediction of binding affinities and the identification of key interactions that can be optimized to enhance potency and selectivity.
The development of isoform-selective inhibitors is another important aspect of rational design. For example, designing compounds that selectively inhibit a specific isoform of a protein, such as PI3K-α, can lead to more targeted therapies with fewer off-target effects. nih.gov
The following table highlights examples of rationally designed quinazoline derivatives and their targeted pathways.
| Designed Derivative | Target Pathway/Protein | Therapeutic Area |
| Quinazoline-based ALK5 inhibitors | ALK5 kinase | Liver fibrosis nih.gov |
| 4-Aminoquinazolines with heterocyclic extensions | EGFR/HER2 dual inhibitors | Cancer nih.gov |
| 6-Aryl substituted 4-(4-cyanomethyl) phenylamino (B1219803) quinazolines | PI3K-α/mTOR | Cancer nih.gov |
| Quinazolinone-benzyl piperidine (B6355638) derivatives | EGFR | Cancer nih.gov |
Addressing Challenges in Drug Resistance and Target Specificity in Quinazoline Drug Discovery
A significant hurdle in cancer chemotherapy is the development of drug resistance. tandfonline.comnih.gov Tumors can develop resistance to targeted therapies through various mechanisms, including secondary mutations in the target protein. mdpi.com For quinazoline-based drugs, such as EGFR inhibitors, the emergence of resistance mutations like T790M has limited their long-term efficacy. mdpi.com
Future research must focus on developing next-generation inhibitors that can overcome these resistance mechanisms. This includes the design of compounds that can bind to both the wild-type and mutant forms of the target protein. For example, the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) was a direct response to the emergence of the T790M resistance mutation. mdpi.com
Another challenge is achieving high target specificity to minimize off-target effects and associated toxicities. nih.gov While quinazoline derivatives have shown promise as targeted agents, ensuring they selectively inhibit the intended target without affecting other essential proteins is crucial. A lack of selectivity between normal and cancerous cells remains a major obstacle in cancer treatment. tandfonline.com
Strategies to enhance target specificity include:
Structural modifications: Fine-tuning the chemical structure to optimize interactions with the target's binding site.
Co-administration: Using a combination of a therapeutic agent with an inhibitor of a resistance mechanism, such as a BCRP inhibitor, to increase the intracellular concentration of the drug. nih.gov
Development of irreversible inhibitors: Designing compounds that form a covalent bond with the target protein, which can lead to more sustained inhibition.
The table below outlines key challenges and potential strategies in quinazoline drug discovery.
| Challenge | Example | Potential Strategy |
| Acquired Drug Resistance | T790M mutation in EGFR | Development of third-generation irreversible inhibitors mdpi.com |
| Lack of Target Selectivity | Off-target kinase inhibition | Rational design based on co-crystal structures to optimize binding to the intended target nih.gov |
| Multidrug Resistance (MDR) | Efflux of drugs by transporters like BCRP | Co-administration with BCRP inhibitors nih.gov |
Broadening the Therapeutic Spectrum of this compound Derivatives
While much of the focus on quinazoline derivatives has been in oncology, their diverse biological activities suggest potential applications across a wide range of diseases. mdpi.com Future research should aim to broaden the therapeutic spectrum of this compound and its analogs.
Emerging areas of investigation include:
Neurodegenerative Diseases: The multifaceted nature of conditions like Alzheimer's disease presents an opportunity for multi-target-directed ligands. Quinazoline derivatives have shown potential in inhibiting acetylcholinesterase and β-amyloid aggregation, key pathological features of Alzheimer's. mdpi.com
Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. mdpi.com Quinazoline derivatives have demonstrated activity against various microbial pathogens. arabjchem.org For instance, certain 2-substituted-4-amino-quinazolines have shown promising antifungal activity. arabjchem.org
Inflammatory Disorders: Substituted quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity. mdpi.com For example, a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones displayed notable anti-inflammatory and analgesic properties. nih.gov
Antiviral Applications: Quinazoline artemisinin (B1665778) hybrids have been synthesized and shown to possess potent antiviral activity, particularly against cytomegalovirus. mdpi.com
The following table provides a snapshot of the diverse therapeutic potential of quinazoline derivatives.
| Therapeutic Area | Specific Application | Example of Active Scaffold |
| Neurodegenerative Disease | Alzheimer's Disease | Quinazoline derivatives inhibiting acetylcholinesterase and Aβ aggregation mdpi.com |
| Infectious Disease | Fungal Infections | 2-Substituted-4-amino-quinazolines arabjchem.org |
| Inflammatory Disorders | Analgesic and Anti-inflammatory | 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones nih.gov |
| Viral Infections | Cytomegalovirus | Quinazoline artemisinin hybrids mdpi.com |
Q & A
Q. What are the optimized synthetic routes for N-(3-Ethylphenyl)quinazolin-4-amine?
The synthesis of quinazolin-4-amine derivatives typically involves substitution reactions on the quinazoline core. For example:
- Urea substitution : Reacting morpholine with urea derivatives under controlled conditions to introduce the amine group at the 4-position of quinazoline .
- Solvent-free methods : Facilitating reactions under microwave irradiation or thermal conditions to improve yield and purity, as demonstrated in solvent-free synthesis of similar N-substituted quinazolines .
- Purification : Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the compound, ensuring >95% purity .
Q. How is this compound characterized spectroscopically?
- NMR : and NMR identify substituent positions. For example, aromatic protons appear at δ 7.4–8.5 ppm, and methyl/methylene groups in the ethylphenyl moiety resonate at δ 1.2–2.8 ppm .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns to validate the structure .
Q. What in vitro assays are used to screen its biological activity?
- Kinase inhibition assays : Test against EGFR or other tyrosine kinases using fluorescence-based ADP-Glo™ kits, with IC values calculated from dose-response curves .
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., A549, HeLa) to assess antiproliferative effects .
Advanced Research Questions
Q. How can 3D-QSAR models guide the design of this compound derivatives?
- Pharmacophore mapping : Align structural analogs (e.g., morpholine-substituted quinazolines) to identify critical substituents for activity. For example, electron-withdrawing groups at the 6-position enhance kinase binding .
- CoMFA/CoMSIA : Use steric, electrostatic, and hydrophobic field analyses to predict activity trends and prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological data for quinazolin-4-amine analogs?
Q. How is the mechanism of action elucidated for this compound?
Q. What methodologies assess pharmacokinetic properties like solubility and metabolic stability?
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) using HPLC-UV, with surfactants (e.g., Tween-80) to mimic physiological conditions .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
Notes
- Safety : Handle with nitrile gloves and conduct reactions in fume hoods due to potential irritancy .
- Data sources : Excluded unreliable domains (e.g., benchchem.com ) per user guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
